2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid
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Overview
Description
2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid is an organic compound that features a benzene ring substituted with a chloro group, a methyl group, a sulfanyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid typically involves multiple steps:
Sulfonation: The sulfanyl group can be introduced via sulfonation, where the benzene ring is treated with sulfuric acid or sulfur trioxide.
Chlorination: The chloro group is introduced through chlorination, often using chlorine gas or a chlorinating agent like thionyl chloride.
Methylation: The methyl group can be added through methylation, using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation of the sulfanyl group.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride for reduction of the nitro group.
Substitution: Sodium hydroxide or ammonia for nucleophilic substitution of the chloro group.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Bromo-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid
- 2-[(5-Chloro-2-ethylphenyl)sulfanyl]-4-nitrobenzoic acid
- 2-[(5-Chloro-2-methylphenyl)sulfanyl]-3-nitrobenzoic acid
Uniqueness
2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methyl and sulfanyl) groups on the benzene ring creates a unique electronic environment that can affect its interactions with other molecules.
Properties
CAS No. |
106348-56-5 |
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Molecular Formula |
C14H10ClNO4S |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
2-(5-chloro-2-methylphenyl)sulfanyl-4-nitrobenzoic acid |
InChI |
InChI=1S/C14H10ClNO4S/c1-8-2-3-9(15)6-12(8)21-13-7-10(16(19)20)4-5-11(13)14(17)18/h2-7H,1H3,(H,17,18) |
InChI Key |
CIDBTRAEKQIBNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)SC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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